molecular formula C17H19N3OS B2996280 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide CAS No. 338959-72-1

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide

Cat. No.: B2996280
CAS No.: 338959-72-1
M. Wt: 313.42
InChI Key: FOQBPBYBUJWXRK-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide is a complex organic compound belonging to the quinazoline derivatives family

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide has shown potential in biological studies, particularly in the context of neuroinflammation. Research has indicated that derivatives of this compound can inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6.

Medicine: The compound's anti-inflammatory properties make it a candidate for the development of new therapeutic agents

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique chemical properties may contribute to advancements in material science and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the cyclization of o-aminobenzonitrile derivatives with appropriate reagents to form the quinazoline ring. Subsequent functionalization introduces the isopropylsulfanyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Mechanism of Action

The mechanism by which N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide exerts its effects involves the modulation of molecular targets and pathways. The compound interacts with specific receptors and enzymes, leading to the inhibition of inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may affect signaling pathways related to cytokine production and immune responses.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline derivatives share structural similarities with N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide and may exhibit similar biological activities.

  • Isopropylsulfanyl derivatives: Compounds containing the isopropylsulfanyl group can have comparable chemical properties and reactivity.

Uniqueness: this compound stands out due to its specific combination of structural features and biological activities

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-propan-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-11(2)22-10-15(21)19-17-18-9-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBPBYBUJWXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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